3-Propyl-1H-2-benzopyran-1-one

Description

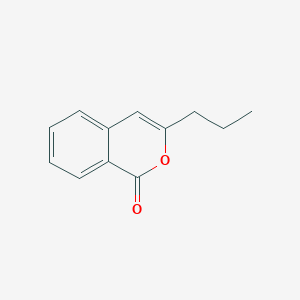

Structure

2D Structure

3D Structure

Properties

CAS No. |

13141-35-0 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-propylisochromen-1-one |

InChI |

InChI=1S/C12H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)12(13)14-10/h3-4,6-8H,2,5H2,1H3 |

InChI Key |

KCWFZBFXFHXIQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=CC=CC=C2C(=O)O1 |

Origin of Product |

United States |

Biological Activities and Pharmacological Relevance of 3 Propyl 1h 2 Benzopyran 1 One and Its Analogs

Antimicrobial Efficacy Investigations

The antimicrobial potential of benzopyran-1-one analogs has been evaluated against a range of pathogenic microorganisms, including bacteria and fungi.

Derivatives of the benzopyran structure have demonstrated notable antibacterial activity. Studies have shown that certain synthetic 1,3-bis(aryloxy)propan-2-amines, which can be considered analogs, are effective against Gram-positive bacteria. nih.gov Specifically, some of these compounds inhibited the growth of Enterococcus faecalis, Staphylococcus aureus, and Streptococcus pyogenes, including methicillin-resistant S. aureus (MRSA) strains, with minimal inhibitory concentrations (MIC) in the range of 2.5–10 μg/ml. nih.gov The mechanism of action for these compounds is suggested to be bactericidal. nih.gov The difference in susceptibility between Gram-positive and Gram-negative bacteria is often attributed to the structural differences in their cell walls, with the outer membrane of Gram-negative bacteria acting as a barrier to hydrophobic compounds. mdpi.commdpi.com

Table 1: Antibacterial Activity of Selected Benzopyran Analogs

| Compound/Analog | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | E. faecalis, S. aureus, S. pyogenes | MIC: 2.5–10 μg/ml | nih.gov |

| 1,3-bis(aryloxy)propan-2-amines | Methicillin-resistant S. aureus (MRSA) | Effective growth inhibition | nih.gov |

The antifungal properties of benzopyran derivatives have also been a focus of scientific inquiry. A series of newly synthesized benzopyrone compounds have been evaluated for their in vitro antifungal activities. nih.gov Research has indicated that derivatives with shorter terminal alkyl chains exhibit potent antifungal activity, suggesting them as a promising new class of non-azole antifungal agents. nih.gov For instance, one of the most potent compounds demonstrated a MIC80 value of 1.5 μg/mL against Trichophyton rubrum. nih.gov Further studies on pyrazole (B372694) derivatives, which can be considered analogs, have also shown notable antifungal activity against various phytopathogenic fungi. nih.govmdpi.com

Table 2: Antifungal Activity of Benzopyran and Analog Derivatives

| Compound/Analog | Fungal Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Benzopyrone derivative (short alkyl chain) | Trichophyton rubrum | MIC80: 1.5 μg/mL | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC50: 0.37 μg/mL | nih.gov |

| Pyrazole carboxamides (7af, 7bc, 7bg, 7bh, 7bi) | Various phytopathogenic fungi | Moderate antifungal activity | nih.gov |

Tuberculosis remains a significant global health threat, prompting the search for new therapeutic agents. eurekaselect.com Benzopyran derivatives have emerged as a promising class of compounds in this area. eurekaselect.comresearchgate.net Both natural and synthetic benzopyrans have been investigated for their antimycobacterial properties. semanticscholar.orgrepec.org Specific derivatives, such as 3,3-dimethyl-3H-benzofuro[3,2-f] nih.govbenzopyran and its 1,2-dihydro counterpart, have shown significant activity against Mycobacterium tuberculosis H37Rv and Beijing strains, with MIC99 values in the range of 1-10 microg/ml. nih.gov These compounds also demonstrated good activity against drug-resistant mycobacterial strains. nih.gov In a different study, synthesized benzopyran derivatives, SM2 and SM8, exhibited remarkable antitubercular activity with MICs of 4 and 6µg/mL, respectively. eurekaselect.comresearchgate.net

Table 3: Antitubercular Activity of Benzopyran Derivatives

| Compound/Analog | Mycobacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| 3,3-dimethyl-3H-benzofuro[3,2-f] nih.govbenzopyran | M. tuberculosis H37Rv and Beijing strains | MIC99: 1-10 microg/ml | nih.gov |

| 1,2-dihydro-3,3-dimethyl-3H-benzofuro[3,2-f] nih.govbenzopyran | M. tuberculosis H37Rv and Beijing strains | MIC99: 1-10 microg/ml | nih.gov |

| SM2 | Mycobacterium tuberculosis | MIC: 4 µg/mL | eurekaselect.comresearchgate.net |

| SM8 | Mycobacterium tuberculosis | MIC: 6 µg/mL | eurekaselect.comresearchgate.net |

Anti-inflammatory and Anti-ulcer Properties

Anticancer and Antiproliferative Studies

The benzopyran scaffold is a key feature in a number of compounds investigated for their anticancer and antiproliferative activities against various tumor cell lines.

Glioblastoma: Glioblastoma multiforme (GBM) is an aggressive form of brain cancer with a poor prognosis. nih.gov High-throughput screening of a library of pharmacologically active compounds identified 6-nitroso-1,2-benzopyrone (B158797) as an inhibitor of GBM cell growth and invasion. nih.gov Another study on pyrazolo[4,3-c]pyridine-4-one, a pyrazole analog, demonstrated its anti-proliferative potential against glioma cells by targeting cAMP and Bcl-2 levels and promoting apoptosis through caspase activation. nih.gov

Lung Cancer: The potential of benzopyran derivatives and their analogs in treating lung cancer has also been explored. Studies have shown that inhibition of certain enzymes by small molecules can lead to decreased cell proliferation, increased apoptosis, and reduced colony formation in lung cancer cell lines such as NCI-H1299 and A549. amegroups.orgnih.gov For instance, a harmine (B1663883) derivative, B-9-3, was found to inhibit the growth and motility of non-small cell lung cancer (NSCLC) cells and promote apoptosis. frontiersin.org

Breast Cancer: Several benzopyran derivatives have been synthesized and evaluated for their efficacy against breast cancer cell lines. nih.gov In one study, a series of 2-aminopropyl benzopyran derivatives were tested against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-436). nih.gov The N-methylated derivatives showed the highest cytotoxic activity. nih.gov The structure-activity relationship highlighted the importance of an amine group and a p-fluorobenzyloxy substituent on the chromanol ring for activity. nih.gov Another novel benzopyran antiestrogen, SS5020, effectively suppressed the growth of human MCF-7 breast cancer xenografts in mice. nih.gov

Table 4: Anticancer and Antiproliferative Activity of Benzopyran Analogs

| Compound/Analog | Cancer Cell Line | Activity/Measurement | Reference |

|---|---|---|---|

| 6-nitroso-1,2-benzopyrone | Glioblastoma multiforme (GBM) | Inhibition of cell growth and invasion | nih.gov |

| Pyrazolo[4,3-c]pyridine-4-one | Glioma cells (U251, C6, U87) | Anti-proliferative, induced apoptosis | nih.gov |

| N-methylated 2-aminopropyl benzopyran derivatives | MDA-MB-231, MDA-MB-436 (Triple-negative breast cancer) | High cytotoxic activity | nih.gov |

| SS5020 (Benzopyran antiestrogen) | MCF-7 (Breast cancer) | Effective growth suppression in xenografts | nih.gov |

| Harmine derivative B-9-3 | Non-small cell lung cancer (NSCLC) | Inhibition of growth and motility, promotion of apoptosis | frontiersin.org |

Induction of Apoptosis in Cancer Cells

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Analogs of 3-Propyl-1H-2-benzopyran-1-one, particularly within the benzopyran class, have demonstrated the ability to trigger this process in various cancer cell lines.

For instance, a study on 2,3-diaryl-2H-1-benzopyran derivatives revealed their pro-apoptotic effects in human endometrial adenocarcinoma cells. These compounds were found to interfere with Akt activation and decrease the expression of XIAP (X-linked inhibitor of apoptosis protein), which led to an increased cleavage of caspase-9 and -3, as well as PARP (poly(ADP-ribose) polymerase). Furthermore, they increased the Bax/Bcl2 ratio, a key indicator of apoptosis induction.

Third-generation benzopyran compounds, such as TRX-E-002-1 and TRX-E-009-1, have been identified as potent tubulin polymerization inhibitors. This action disrupts microtubule dynamics, leading to mitotic delays in treated cancer cells. Ultimately, this disruption can result in either mitotic slippage or the induction of apoptosis. These findings highlight the potential of the benzopyran scaffold as a source of novel anti-microtubule agents for cancer therapy.

Another related compound, a new benzo wisdomlib.orgresearchgate.netoxepino[3,2-b] pyridine (B92270) derivative, has been shown to induce apoptosis in canine mammary cancer cell lines. The mechanism of action involves the upregulation of the tumor suppressor gene TP53 and the pro-apoptotic gene BAX, alongside the downregulation of the anti-apoptotic gene BCL-2.

While direct studies on this compound are limited, the activities of its analogs suggest that this class of compounds holds promise in the development of new anticancer therapies that function through the induction of apoptosis.

Other Noteworthy Biological Engagements

Beyond their pro-apoptotic effects, this compound and its analogs exhibit a variety of other biological activities that are of pharmacological interest.

Certain analogs of this compound, specifically 2,3-diaryl-1-benzopyrans, have been investigated for their anti-estrogenic properties. These compounds have the potential to interfere with estrogen receptor (ER) signaling pathways, which are crucial in the development and progression of hormone-dependent cancers, such as certain types of breast cancer.

Structure-activity relationship studies have shown that the substitution pattern on the diaryl benzopyran scaffold significantly influences their affinity for the estrogen receptor and their subsequent biological activity. For example, the presence of a p-hydroxyphenyl group at the 3-position or a hydroxy group at the 7-position can enhance estrogen receptor affinity and anti-estrogenic activity. The nature and position of side chains, such as an aminoethoxy chain, also play a critical role in modulating the estrogenic or anti-estrogenic effects of these molecules. Some of these compounds have been found to be more effective anti-estrogens than tamoxifen (B1202) in rodent models.

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a key role in regulating lipid and glucose metabolism. Agonists of PPARs are used in the treatment of metabolic disorders like dyslipidemia and type 2 diabetes. wikipedia.org

Research has shown that certain benzopyran derivatives can act as agonists for both PPARα and PPARγ. A series of synthesized benzopyran derivatives exhibited reasonable agonist activities for both receptor subtypes. Notably, some compounds were identified as excellent full PPARγ agonists, with potencies significantly higher than the leading compound rosiglitazone. Others were found to be dual PPARα/γ agonists, with efficacy comparable to or stronger than the respective positive controls.

Polycerasoidol, a naturally occurring 2-prenylated benzopyran, is a dual PPARα/γ agonist with potent anti-inflammatory effects. Structure-activity relationship studies of its analogs have explored modifications to the phenolic group, the benzopyran nucleus, the length of the 2-prenylated chain, and the carboxylic function to optimize their PPAR agonist activity.

The ability of these benzopyran analogs to activate PPARα and PPARγ suggests their potential therapeutic application in managing metabolic syndrome and related conditions.

Analogs of this compound have also been investigated for their effects on the cardiovascular system, including blood pressure and smooth muscle contraction.

Certain benzopyran derivatives are known as potassium channel openers (KCOs) and exhibit antihypertensive, cardioprotective, and vasodilatory activities. nih.gov Their mechanism of action is thought to involve the stimulation of ATP-sensitive potassium (KATP) channels, leading to vasorelaxation and myocardial protection. nih.gov A series of novel substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were found to be direct vasodilators with antihypertensive activity comparable to hydralazine (B1673433) and nifedipine (B1678770) in hypertensive rat models. nih.gov

Furthermore, glycycoumarin, an isocoumarin (B1212949) isolated from Glycyrrhiza uralensis, has been reported to have antispasmodic activity. It was shown to inhibit carbamylcholine-induced contractions in the mouse jejunum, with the proposed mechanism being the inhibition of phosphodiesterase-III, which has inotropic and vasodilative effects. nih.gov

The isocoumarin core structure is also associated with anticoagulant properties. Certain isocoumarin derivatives have been synthesized and evaluated as inhibitors of blood coagulation enzymes. For example, a series of 7-amino-4-chloro-3-(3-isothioureidopropoxy)isocoumarin derivatives were found to be potent irreversible inhibitors of several blood coagulation enzymes, including thrombin and factor Xa. These compounds were shown to prolong both the prothrombin time and the activated partial thromboplastin (B12709170) time in normal human and pig plasma, indicating their effectiveness as in vitro anticoagulants.

The anticoagulant activity of coumarin (B35378) derivatives, which are isomers of isocoumarins, is well-established, with warfarin (B611796) being a widely used oral anticoagulant. The mechanism of action for many coumarin-based anticoagulants involves the inhibition of vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors. Synthetic coumarin derivatives have also been shown to possess significant anticoagulant activity in vivo.

The coumarin and isocoumarin scaffolds are not only of interest in medicine but also in agriculture due to their potential herbicidal properties. Coumarin itself is a natural compound known for its phytotoxic potential. mdpi.com

Synthetic derivatives bearing the coumarin scaffold have been shown to strongly affect the seed germination and root growth of various weed species. mdpi.com In some cases, the synthetic coumarins displayed higher herbicidal effects on weed germination than the natural template compound. mdpi.com

Furthermore, novel phenoxypyridine derivatives containing a coumarin structure have been designed and synthesized as potential protoporphyrinogen (B1215707) oxidase (PPO) inhibitor herbicides. Some of these compounds displayed notable herbicidal activity in both greenhouse and field experiments, with good crop selectivity and safety for cotton and soybean. This suggests that the isocoumarin structure could also be a valuable template for the development of new and effective herbicides.

Data Tables

Table 1: Biological Activities of Benzopyran and Isocoumarin Analogs

| Biological Activity | Compound Class/Analog | Key Findings |

|---|---|---|

| Induction of Apoptosis | 2,3-Diaryl-2H-1-benzopyrans | Increased Bax/Bcl2 ratio, cleavage of caspases in endometrial cancer cells. |

| Third-generation benzopyrans | Potent tubulin polymerization inhibitors causing mitotic delay and apoptosis. | |

| Anti-Estrogenic Properties | 2,3-Diaryl-1-benzopyrans | Act as estrogen receptor antagonists; activity depends on substitution patterns. |

| PPAR Agonism | Benzopyran derivatives | Dual PPARα/γ agonists with potential for treating metabolic syndrome. |

| Polycerasoidol | Natural dual PPARα/γ agonist with anti-inflammatory effects. | |

| Effects on Blood Pressure | Benzopyran derivatives (KCOs) | Antihypertensive and vasodilatory effects via KATP channel opening. nih.gov |

| Antispasmodic Activity | Glycycoumarin (Isocoumarin) | Inhibits carbamylcholine-induced contractions in mouse jejunum. nih.gov |

| Anticoagulant Activity | Substituted isocoumarins | Potent inhibitors of blood coagulation enzymes like thrombin. |

| Herbicidal Properties | Coumarin derivatives | Phytotoxic effects on weed germination and root growth. mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Structural Determinants for Biological Efficacy of Benzopyran Derivatives

The potency and selectivity of benzopyran derivatives are highly dependent on the nature and position of various substituents on the core ring structure.

The type and placement of functional groups on the benzopyran skeleton can dramatically alter its biological profile. For instance, the presence and length of alkyl chains can impact the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with target proteins. nih.gov

In a study on 1H-2-benzopyran-1-one derivatives, the introduction of N-alkylated γ-lactone side chains was found to be crucial for oral activity. Specifically, N-propyl and N-ethyl derivatives demonstrated high activity and significant blood levels of the parent compound, suggesting an optimal alkyl chain length for absorption and metabolic conversion. nih.gov In contrast, longer alkyl chains, such as n-pentyl and n-hexyl, resulted in poor bioavailability due to low solubility. nih.gov

The position and nature of other substituents like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups also play a significant role. The presence of a hydroxyl group can facilitate hydrogen bonding with biological targets, a key interaction for many drugs. For example, in a series of aminoalkyl-substituted 1-benzopyrans, free phenolic groups were found to be much more potent in their antiplasmodial activity compared to their methoxy-substituted counterparts, highlighting the importance of the hydroxyl proton for favorable interactions. mdpi.com The presence of a methoxy group on the aromatic nucleus has been associated with good anti-bacterial activity in certain benzopyran derivatives.

A study on benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway revealed that a 3',4'-dimethoxy substitution on a phenyl ring attached to the core structure was optimal for activity, with the 4'-methoxy group being more critical than the 3'-methoxy group. nih.gov This indicates that the precise positioning of these groups is vital for maximizing biological effect.

Table 1: Influence of Substituents on the Biological Activity of Benzopyran Derivatives

| Substituent | Position | Observed Effect on Biological Activity | Reference |

| N-propyl, N-ethyl | Side Chain | High oral activity and blood levels | nih.gov |

| N-pentyl, N-hexyl | Side Chain | Poor bioavailability | nih.gov |

| Hydroxyl (-OH) | Benzopyran Core | Enhanced antiplasmodial activity | mdpi.com |

| Methoxy (-OCH3) | Aromatic Nucleus | Good anti-bacterial activity | |

| 3',4'-dimethoxy | Phenyl Ring | Optimal HIF-1 pathway inhibition | nih.gov |

Modifications at specific positions on the pyran ring of the 1H-2-benzopyran-1-one scaffold are critical determinants of biological activity. For example, in the development of selective COX-2 inhibitors, it was found that 2-trifluoromethyl, 3-carboxy, and 4-H substituents were key elements of the benzopyran pharmacophore. nih.gov The stereochemistry at these positions can also be crucial, with S-isomers of 2-trifluoromethyl derivatives being significantly more effective in blocking COX-2 activity than the corresponding R-isomers. nih.gov

Furthermore, 2D-QSAR studies on benzopyranes as inhibitors of P-glycoprotein have shown a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity, indicating that the size and shape of substituents at various positions influence their interaction with the target. nih.govcore.ac.uk

Computational Approaches in SAR/QSAR Modeling for 1H-2-Benzopyran-1-ones

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to model and predict the biological activity of compounds like 1H-2-benzopyran-1-ones. These approaches accelerate the design-synthesize-test cycle by prioritizing compounds with the highest predicted efficacy.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. deeporigin.com Topological descriptors, derived from the 2D representation of a molecule, are frequently used in QSAR studies of benzopyran derivatives. nih.govroutledge.com These descriptors can quantify aspects like molecular size, shape, and branching. mdpi.com For instance, distance-based topological indices have been successfully used to model the relaxant potency of benzopyrans as potassium channel activators. nih.gov

Quantum chemical calculations, which solve the Schrödinger equation for a molecule, provide a deeper understanding of its electronic structure and reactivity. nih.gov Methods like Density Functional Theory (DFT) with functionals such as B3LYP and basis sets like 6-311+G** are employed to calculate various electronic properties. superfri.org These properties, including orbital energies (HOMO and LUMO), dipole moments, and partial charges, are often used as descriptors in QSAR models to capture the electronic aspects of ligand-receptor interactions.

Once a set of molecular descriptors is calculated, statistical learning methods are used to build a mathematical model that relates these descriptors to the observed biological activity. arxiv.org Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the descriptors and the activity. nih.gov

For more complex relationships, non-linear methods like Artificial Neural Networks (ANNs) can be employed. ANNs are computational models inspired by the structure and function of biological neural networks and are capable of modeling highly complex and non-linear data, which is often the case in biological systems.

The predictive power of these models is rigorously evaluated using statistical parameters such as the correlation coefficient (r), coefficient of determination (r²), and cross-validation techniques to ensure their robustness and reliability in predicting the activity of new, untested compounds. nih.gov

Conceptual DFT provides a framework for understanding and predicting the reactivity of molecules based on their electronic structure. researchgate.net Reactivity descriptors such as electrophilicity index, chemical potential, and hardness are calculated to understand the propensity of a molecule to participate in chemical reactions, which is often related to its biological activity.

Fukui indices are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. This information is invaluable for understanding how a benzopyran derivative might interact with its biological target at an atomic level. By analyzing these reactivity parameters, researchers can gain insights into the mechanisms of action and design molecules with improved reactivity profiles for enhanced biological efficacy.

Docking Studies and Proposed Binding Poses with Biological Targets

While direct molecular docking studies for 3-Propyl-1H-2-benzopyran-1-one are not extensively documented in publicly available research, valuable inferences can be drawn from computational analyses of structurally related isocoumarin (B1212949) and benzopyran derivatives. These studies reveal common interaction patterns and highlight the role of the core scaffold and its substituents in binding to various enzymatic targets.

Docking studies on novel isocoumarin analogues have identified potential interactions with bacterial enzymes, such as UDP-N-acetylmuramate-L-alanine ligase (MurC), which is crucial for peptidoglycan biosynthesis. In these models, the isocoumarin nucleus typically binds within a specific pocket of the enzyme's active site. researchgate.net The orientation is often governed by hydrogen bonds and hydrophobic interactions. For a compound like this compound, the propyl group at the C3 position would be expected to extend into a hydrophobic sub-pocket of a target enzyme, potentially enhancing binding affinity through van der Waals interactions. The presence of a lipophilic alkyl chain can be a vital factor for enzyme inhibition. researchgate.net

The following table summarizes potential interactions based on docking studies of related compounds:

| Biological Target Class | Potential Interacting Residues | Likely Interaction Types for 3-Propyl Group |

| Bacterial Enzymes (e.g., MurC) | Hydrophobic residues (e.g., Leucine, Isoleucine) | Hydrophobic, van der Waals |

| Kinases (e.g., VEGFR-2) | Alanine, Valine, Leucine | Hydrophobic pocket filling |

| Neurological Enzymes (e.g., AChE, MAO) | Phenylalanine, Tryptophan, Tyrosine | Hydrophobic, potential π-alkyl |

These generalized models suggest that the 1H-2-benzopyran-1-one core of the molecule serves as an anchor, while the 3-propyl substituent fine-tunes the interaction within the target's binding site, often contributing to enhanced affinity and specificity through hydrophobic interactions.

Conformational Studies and their Role in Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates the precise geometry for interaction with a biological target. For this compound, conformational flexibility is primarily associated with the rotation around the single bonds of the propyl side chain.

The planarity of the benzopyran ring system is largely rigid, providing a stable scaffold. The key conformational aspect to consider is the orientation of the propyl group relative to this ring. The rotation around the C3-C1' bond of the propyl chain can lead to different conformers, some of which may be energetically favored. The preferred conformation will seek to minimize steric hindrance between the propyl group and the rest of the molecule.

The biological relevance of these conformations lies in the principle of "bioactive conformation," which is the specific spatial arrangement a molecule adopts when it binds to its target. An optimal fit requires the molecule to present its interacting groups in a precise orientation that complements the binding site. The flexibility of the propyl chain in this compound allows it to adapt to the topology of different binding pockets. A hydrophobic channel in an enzyme, for instance, might be best occupied when the propyl chain is in an extended, anti-periplanar conformation. Conversely, a more compact, gauche conformation might be necessary to fit into a smaller, more constrained pocket.

The following table outlines the potential significance of different conformations of the propyl group:

| Conformation | Description | Potential Role in Biological Activity |

| Extended (Anti) | The propyl chain is in a linear, staggered arrangement. | Likely the lowest energy state; may be optimal for binding to elongated hydrophobic channels. |

| Bent (Gauche) | The propyl chain is folded back. | Higher energy state; may be required to fit into more compact or L-shaped binding pockets. |

Natural Occurrence and Biosynthetic Pathways of 1h 2 Benzopyran 1 One Derivatives

Isolation from Fungal Sources and Endophytes

Fungi, particularly endophytic fungi that reside within the tissues of living plants, are prolific producers of isocoumarin (B1212949) derivatives. nih.govrsc.org These microorganisms synthesize a vast array of structurally diverse secondary metabolites, including numerous isocoumarins and dihydroisocoumarins. rsc.org The isolation of these compounds typically involves extraction of the fungal culture with organic solvents like ethyl acetate (B1210297), followed by various chromatographic techniques for purification. mdpi.com

Endophytic fungi have garnered significant attention as a sustainable source of novel bioactive molecules. nih.gov A review covering the period from 2000 to 2019 documented 307 isocoumarin derivatives isolated from endophytic fungi alone. nih.gov These compounds have been sourced from a wide variety of fungal genera, including Penicillium, Aspergillus, Fusarium, and Lasiodiplodia. rsc.orgnih.govnih.gov For instance, the endophytic fungus Lasiodiplodia venezuelensis was found to produce several isocoumarin derivatives, including (–)-(R)-Mellein and (3R,4R)-4-hydroxymellein. nih.govfrontiersin.org Similarly, new isocoumarins have been isolated from the endophytic fungus Microdochium bolleyi and from a mangrove endophytic fungus, Penicillium citrinum QJF-22. researchgate.netnih.gov

Below is a table summarizing some of the 1H-2-benzopyran-1-one derivatives isolated from fungal and endophytic sources.

| Compound Name | Fungal Source | Reference |

| Fusamarins (dihydroisocoumarins) | Fusarium mangiferae | nih.gov |

| (–)-(R)-Mellein | Lasiodiplodia sp. | frontiersin.org |

| (3R,4R)-4-hydroxymellein | Lasiodiplodia sp. | frontiersin.org |

| (3R)-5-hydroxymellein | Lasiodiplodia theobromae | nih.gov |

| Penicilisorin | Penicillium sclerotiorum PSUA13 | rsc.org |

| Citrinolactone D | Penicillium sp. ML226 | rsc.org |

| Asperisocoumarins A, B, E, F | Aspergillus sp. | researchgate.net |

| Setosphamarins A–E | Setosphaeria rostrata | researchgate.net |

Presence in Plant Extracts and Other Natural Systems

While fungi are a major source, 1H-2-benzopyran-1-one derivatives are also found in higher plants. nih.govnih.gov Bergenin, a well-known isocoumarin derivative, has been isolated from various parts of numerous plants. researchgate.net The aerial parts of Agrimonia pilosa L., a perennial plant from the Rosaceae family, have been found to contain isocoumarins such as agrimonolide (B1665657) and desmethylagrimonolide. nih.gov Another example is the isolation of paepalantine and its dimer from Paepalanthus bromelioides. nih.gov

The following table lists some isocoumarin derivatives found in plant extracts.

| Compound Name | Plant Source | Reference |

| Agrimonolide | Agrimonia pilosa L. | nih.gov |

| Desmethylagrimonolide | Agrimonia pilosa L. | nih.gov |

| Paepalantine | Paepalanthus bromelioides | nih.gov |

| 8,8'-Paepalantine dimer | Paepalanthus bromelioides | nih.gov |

| Bergenin | Various plant species | researchgate.net |

| Polygonolide | Polygonum hydropiper | researchgate.net |

Biosynthetic Origin of Isocoumarins and Dihydroisocoumarins

The biosynthesis of isocoumarins and dihydroisocoumarins primarily follows the polyketide pathway. mdpi.comnih.gov This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units in a series of decarboxylative Claisen condensations. nih.gov These reactions are orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs). nih.govresearchgate.net

In fungi, Type I PKSs are responsible for the synthesis of the polyketide chain that serves as the precursor for the isocoumarin scaffold. nih.gov The general biosynthetic process can be summarized as follows:

Chain Assembly: The PKS enzyme catalyzes the sequential condensation of acetyl-CoA with several molecules of malonyl-CoA to form a linear polyketide chain. The length of this chain can vary, leading to different isocoumarin backbones. For example, some isocoumarins are derived from a pentaketide (B10854585) intermediate. mdpi.com

Cyclization and Aromatization: The polyketide chain, still bound to the PKS, undergoes intramolecular cyclization and subsequent aromatization to form the bicyclic isocoumarin or dihydroisocoumarin ring system. This process is often directed by a specific domain within the PKS. researchgate.net

Tailoring Modifications: After the core structure is formed, it can be further modified by a series of "tailoring" enzymes. These modifications can include hydroxylation, O-methylation, glycosylation, and reduction, which contribute to the vast structural diversity observed in this class of compounds. mdpi.comacs.org For instance, the biosynthesis of fusamarins in Fusarium mangiferae is mediated by the PKS8 gene cluster, which includes not only the PKS but also other enzymes responsible for subsequent modifications. nih.gov

Genetic and bioinformatic analyses have helped to identify the biosynthetic gene clusters responsible for producing specific isocoumarins in various fungi, providing deeper insight into their formation. nih.govrsc.org

Chemical Diversity and Derivatives of 3 Propyl 1h 2 Benzopyran 1 One

Structural Modifications at the C-3 Position and Aromatic Ring

The C-3 position and the aromatic ring of the 1H-2-benzopyran-1-one skeleton are primary targets for structural modifications to generate a diverse range of derivatives.

While the core structure features a propyl group at the C-3 position, the synthesis of isocoumarins allows for a wide variety of substituents at this site. Methodologies for creating 3-substituted isocoumarins often involve the cyclization of ortho-halobenzoic acids with 1,3-diketones or the reaction of 2-alkynylbenzoates. organic-chemistry.org These synthetic routes can accommodate various functional groups, enabling the introduction of different alkyl chains, aryl groups, or heterocyclic moieties in place of the propyl group. For instance, copper-catalyzed reactions can be employed to synthesize 3-substituted isocoumarins from o-bromobenzoic acid and various alkynes. researchgate.net

Furthermore, the propyl group itself, once in place, could potentially undergo functionalization, although this is less commonly reported than the de novo synthesis of analogs with different C-3 substituents. The chemical reactivity of the propyl chain would be similar to that of other alkyl groups, allowing for reactions such as halogenation or oxidation under appropriate conditions, though care must be taken to avoid reactions with the lactone or aromatic ring.

The aromatic ring of 3-propyl-1H-2-benzopyran-1-one is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. The directing effects of the existing substituents on the benzene (B151609) ring will govern the position of new substituents. Common functionalization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. organic-chemistry.org

For example, the functionalization of analogous benzopyran systems has been demonstrated through various electrophilic substitution reactions. researchgate.net The introduction of electron-donating or electron-withdrawing groups onto the aromatic ring can significantly alter the electronic properties of the entire molecule.

Below is a table summarizing various substituents that have been incorporated into the isocoumarin (B1212949) scaffold at the C-3 position and on the aromatic ring, based on general synthetic methodologies for this class of compounds.

| Modification Site | Type of Modification | Example of Substituent/Functional Group |

| C-3 Position | Alkyl substitution | Methyl, Ethyl, Butyl |

| Aryl substitution | Phenyl, Naphthyl | |

| Heterocyclic substitution | Pyrazolyl, Thiazolyl | |

| Aromatic Ring | Halogenation | -Cl, -Br |

| Nitration | -NO₂ | |

| Acylation | -COCH₃ | |

| Hydroxylation | -OH |

Fused-Ring Systems and Complex Isocoumarin Architectures

The 1H-2-benzopyran-1-one scaffold serves as a building block for the synthesis of more complex, fused-ring systems. These polycyclic architectures are of interest due to their rigid structures and potential for novel biological activities. The fusion of additional rings to the isocoumarin core can be achieved through various synthetic strategies, often involving reactions at the C-3 and C-4 positions or on the aromatic ring.

One common approach is the construction of a new ring fused to the 3,4-double bond of the isocoumarin. This has been extensively explored in the broader coumarin (B35378) and isocoumarin families. For instance, pyrrole (B145914) rings can be fused to the coumarin nucleus to create pyrrolocoumarins. mdpi.com Similar strategies could be envisioned for this compound, where functional groups at the C-4 position could serve as handles for cyclization reactions.

The synthesis of 1H- beilstein-journals.orgbenzopyrano[4,3-b]pyrroles and 4H-thieno[3,2-c] beilstein-journals.orgbenzopyran derivatives showcases the versatility of the benzopyran skeleton in forming fused heterocyclic systems. researchgate.net These syntheses often start from functionalized benzopyranones and proceed through cyclization reactions to build the new heterocyclic ring.

Another strategy involves using the isocoumarin as a diene or dienophile in cycloaddition reactions to construct new carbocyclic or heterocyclic rings. The specific reactivity would depend on the substituents present on the this compound molecule.

The following table presents examples of fused-ring systems that have been synthesized from coumarin or benzopyran precursors, illustrating the potential for creating complex architectures based on the this compound scaffold.

| Fused Ring System | Parent Scaffold | Synthetic Strategy |

| Pyrrolocoumarins | Coumarin | Fischer indolization of coumarin-3-hydrazine; Multi-component reactions |

| Benzopyrano[4,3-b]pyrroles | Benzopyranone | Reaction with organometallic reagents and subsequent cyclization |

| Thieno[3,2-c]benzopyrans | Benzopyranone | Functionalization and cyclization |

| Chromeno[3,4-d] researchgate.netbeilstein-journals.orgfigshare.comtriazoles | Coumarin | 1,5-dipolar electro-cyclization of 4-azidocoumarins |

Hybrid Compounds Integrating the 1H-2-Benzopyran-1-one Scaffold

Molecular hybridization is a strategy in medicinal chemistry where two or more pharmacophores are combined into a single molecule. This approach aims to create new chemical entities with potentially enhanced activity, better selectivity, or a novel mechanism of action. The 1H-2-benzopyran-1-one scaffold is an attractive candidate for the development of such hybrid compounds due to its own inherent biological activities and synthetic tractability.

Hybrid molecules can be constructed by linking the this compound unit to another bioactive scaffold through a covalent bond, either directly or via a linker. The point of attachment can be at various positions, including the C-3 propyl chain or the aromatic ring.

For example, the synthesis of benzopyran-4-one-isoxazole hybrid compounds has been reported, demonstrating the feasibility of connecting different heterocyclic systems to the benzopyran core. nih.gov In these hybrids, the two moieties are typically joined by a linker to ensure that each can adopt its optimal conformation for biological activity.

Another example is the creation of benzopyran–chalcone hybrids. Chalcones are known for a wide range of biological activities, and their hybridization with coumarin scaffolds has been explored to develop new therapeutic agents. acs.org The synthesis of such hybrids can be achieved through reactions that form a covalent bond between the two parent molecules, such as the Matsuda-Heck-Arylation. acs.org

The design of hybrid compounds is a rational process that considers the known biological activities of the individual components. The following table provides examples of hybrid compound classes that incorporate a benzopyran or coumarin scaffold.

| Hybrid Compound Class | Integrated Scaffolds | Linkage Type |

| Benzopyran-isoxazoles | Benzopyran-4-one and Isoxazole (B147169) | Various chemical linkers |

| Benzopyran-chalcones | Coumarin and Chalcone | Covalent bond, often with a propenone linker |

| Coumarin-pyrazole hybrids | Coumarin and Pyrazole (B372694) | Covalent linkage |

| Coumarin-pyrimidine hybrids | Coumarin and Pyrimidine | Covalent linkage |

Future Perspectives and Research Directions for 3 Propyl 1h 2 Benzopyran 1 One Research

Advancements in Asymmetric Synthesis of Chiral 1H-2-Benzopyran-1-ones

The stereochemistry of bioactive molecules is a critical determinant of their pharmacological activity. Many isocoumarins possess chiral centers, and their enantiomers can exhibit markedly different, and sometimes adverse, biological effects. Consequently, the development of efficient and highly selective asymmetric syntheses for chiral 1H-2-benzopyran-1-ones, including 3-propyl-1H-2-benzopyran-1-one, is a pivotal area for future research.

Current synthetic strategies for isocoumarins often result in racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Future advancements are expected to focus on the development of novel catalytic systems and chiral auxiliaries to achieve high enantioselectivity and diastereoselectivity in the synthesis of the isocoumarin (B1212949) core. Methodologies such as transition-metal-catalyzed asymmetric cyclizations, organocatalysis, and biocatalytic approaches are promising avenues. For instance, the use of chiral ligands in rhodium- or palladium-catalyzed C-H activation and annulation reactions could provide direct access to enantiomerically enriched 3-substituted isocoumarins.

Furthermore, leveraging the "chiral pool" by utilizing readily available enantiopure starting materials, such as amino acids or carbohydrates, presents another viable strategy for constructing chiral isocoumarin frameworks. The development of robust and scalable asymmetric synthetic routes will be instrumental in facilitating detailed structure-activity relationship (SAR) studies and advancing chiral isocoumarin derivatives as potential therapeutic agents.

Exploration of Novel Biological Targets and Therapeutic Applications

The isocoumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. nih.govtandfonline.com A significant future direction for this compound research will be the systematic exploration of its biological targets to uncover novel therapeutic applications.

Initial broad-based biological screening of this compound and a library of its analogs against a diverse panel of cell lines and microbial strains will be crucial for identifying lead compounds with promising activity. Subsequent target identification and validation studies will be necessary to elucidate the molecular mechanisms underlying their biological effects. For example, isocoumarins have been shown to inhibit various enzymes, including serine proteases and carbonic anhydrases, and to modulate signaling pathways such as the Wnt pathway. researchgate.net Investigating the potential of this compound to interact with these and other novel biological targets could lead to the development of new treatments for a range of diseases.

Moreover, given the structural diversity of naturally occurring isocoumarins, there is a vast chemical space to explore for new therapeutic leads. Future research should focus on synthesizing and evaluating novel derivatives of this compound with modifications at various positions of the benzopyranone core and the propyl side chain to optimize potency and selectivity for specific biological targets.

| Reported Biological Activities of Isocoumarin Derivatives |

| Antimicrobial |

| Antifungal |

| Anticancer |

| Anti-inflammatory |

| Antidiabetic |

| Antiviral |

| Anti-ulcer |

| Enzyme Inhibition (e.g., Serine Proteases, Carbonic Anhydrase) |

Integration of Advanced Computational Techniques in Rational Drug Design

The integration of advanced computational techniques is poised to revolutionize the rational drug design of novel this compound analogs. In silico methods, such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, can significantly accelerate the drug discovery process by providing valuable insights into the structural requirements for biological activity.

QSAR studies can establish mathematical relationships between the physicochemical properties of isocoumarin derivatives and their biological activities, enabling the prediction of the potency of novel compounds before their synthesis. nih.gov This approach can guide the design of more effective analogs by identifying key structural features that contribute to the desired pharmacological effect.

Molecular docking simulations can be employed to predict the binding modes of this compound and its derivatives within the active sites of known and putative biological targets. researchgate.netresearchgate.net This information is invaluable for understanding the molecular basis of their activity and for designing modifications that can enhance binding affinity and selectivity. For instance, docking studies have been successfully used to guide the design of isocoumarin-based inhibitors for enzymes like UDP-N-acetylmuramate-L-alanine ligase, a key enzyme in bacterial cell wall biosynthesis. researchgate.netresearchgate.net

By combining these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The iterative cycle of computational design, chemical synthesis, and biological evaluation will be a powerful strategy for the development of potent and selective therapeutic agents based on the this compound scaffold.

Expanding Natural Product Discovery and Characterization of Isocoumarin Analogs

Natural products have historically been a rich source of novel drug leads, and isocoumarins are no exception. A vast number of isocoumarin derivatives have been isolated from diverse natural sources, including fungi (especially endophytic fungi), plants, bacteria, and marine organisms. nih.govmdpi.com These naturally occurring analogs exhibit a remarkable structural diversity, which in turn translates to a broad range of biological activities.

A key future research direction is to expand the discovery and characterization of new isocoumarin analogs from underexplored ecological niches. Endophytic fungi, which reside within the tissues of living plants, have emerged as a particularly prolific source of novel bioactive isocoumarins. nih.govresearchgate.net Systematic screening of these and other microbial sources, coupled with advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be essential for the isolation and structural elucidation of new compounds.

While this compound itself has not been widely reported as a natural product, the discovery of naturally occurring analogs with similar structural features could provide valuable insights into its potential biological activities and biosynthetic pathways. Furthermore, the characterization of new isocoumarin scaffolds from nature can inspire the design of novel synthetic derivatives with improved pharmacological properties.

| Natural Sources of Isocoumarin Derivatives |

| Fungi (including Endophytic and Marine-derived) |

| Plants |

| Bacteria |

| Marine Organisms |

| Insects |

| Liverworts |

Mechanistic Investigations of Biological Activities

A fundamental aspect of future research on this compound will be the in-depth investigation of the molecular mechanisms underlying its biological activities. While preliminary screening can identify promising biological effects, a thorough understanding of the mechanism of action is crucial for its development as a therapeutic agent.

Isocoumarins have been shown to act as mechanism-based inhibitors of several enzymes, particularly serine proteases. nih.gov The mechanism often involves the formation of a covalent bond between the isocoumarin and a key amino acid residue in the enzyme's active site, leading to irreversible inhibition. nih.gov Future studies on this compound should explore its potential to act as an enzyme inhibitor and, if so, elucidate the detailed kinetic and structural basis of this inhibition.

Furthermore, it is important to investigate the effects of this compound on various cellular signaling pathways. For example, some isocoumarins have been found to modulate pathways involved in inflammation, cell proliferation, and apoptosis. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with the compound, helping to identify key affected pathways and potential off-target effects. A comprehensive understanding of the structure-activity relationships (SAR) will also be critical, linking specific structural features of the molecule to its mechanistic effects. drugdesign.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Propyl-1H-2-benzopyran-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives can be optimized using condensation reactions between 2-carboxybenzaldehyde and alkyl/aryl ketones. For example, refluxing with K₂CO₃ in ethyl methyl ketone (10–12 h) followed by purification via column chromatography (petroleum ether/ethyl acetate) achieves yields up to 76% . Alternative routes, such as using homophthalic anhydride with acetyl chloride and pyridine, may improve efficiency but require careful temperature control and acid-catalyzed rearrangements . Key variables include reagent stoichiometry, solvent choice, and post-reaction purification steps.

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Spectroscopic techniques are critical. For example:

- IR spectroscopy : Confirm lactone C=O stretches (~1730 cm⁻¹) and substituent-specific peaks (e.g., hydroxyl or methoxy groups) .

- NMR : Use and NMR to resolve aromatic proton environments and confirm substituent positions. For instance, methoxy groups appear as singlets near δ 3.95 in NMR .

- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 328.97 for brominated derivatives) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use NIOSH-approved respirators (e.g., P95 for particulates) and chemical-resistant gloves (e.g., nitrile) to avoid dermal exposure .

- Engineering controls : Perform reactions in fume hoods to mitigate inhalation risks.

- Waste disposal : Avoid draining into sinks; use designated hazardous waste containers .

Advanced Research Questions

Q. How do substituents on the benzopyran core influence the compound’s physicochemical and biological properties?

- Methodological Answer : Substituent effects can be systematically studied:

- Electron-withdrawing groups (e.g., bromo) : Increase lactone stability (IR C=O ~1735 cm⁻¹) but may reduce solubility in polar solvents .

- Hydroxy/methoxy groups : Enhance hydrogen-bonding potential, affecting bioavailability. For example, 7,8-dihydroxy derivatives show increased polarity, requiring HPLC with polar mobile phases for purification .

- Quantitative structure-activity relationship (QSAR) : Use computational tools to correlate substituent electronic parameters (Hammett constants) with observed bioactivity .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data across multiple sources (e.g., NIST Chemistry WebBook vs. synthetic literature) .

- Isotopic labeling : Use -enriched reagents to resolve ambiguous carbon environments in crowded spectra .

- Reproducibility checks : Replicate synthesis under standardized conditions to identify batch-specific anomalies .

Q. What strategies are effective in designing experiments to study the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Isotope tracing : Administer -labeled compound to track metabolite formation via liquid scintillation counting .

- Enzyme inhibition assays : Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify phase I metabolism pathways .

- LC-MS/MS : Quantify glucuronide or sulfate conjugates in plasma/urine using targeted multiple reaction monitoring (MRM) .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

- Methodological Answer :

- Density functional theory (DFT) : Calculate transition-state energies for lactone ring-opening reactions to predict hydrolysis rates .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis of high-affinity analogs .

- Solvent effect simulations : Use COSMO-RS models to optimize solvent selection for crystallization .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points.

- Meta-analysis : Pool data from independent studies to assess inter-laboratory variability .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

- Methodological Answer :

- Detailed SOPs : Document reaction parameters (e.g., stirring rate, cooling gradients) that impact yields .

- Open data practices : Share raw NMR files and chromatograms via repositories like Zenodo to enable peer validation .

- Round-robin testing : Collaborate with external labs to benchmark synthesis outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.